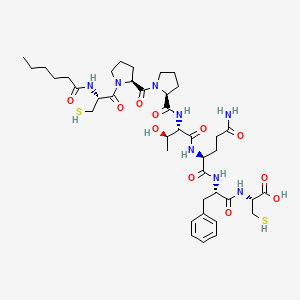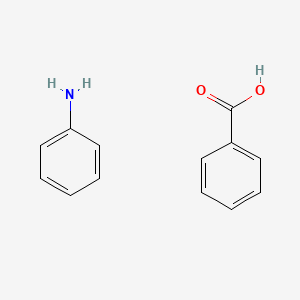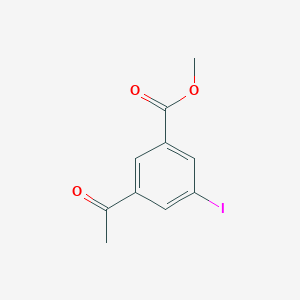![molecular formula C11H14N2O4 B14862833 (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14862833.png)
(Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes a benzo[b][1,4]dioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzo[b][1,4]dioxepin ring system followed by the introduction of the hydroxyacetimidamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide include other benzo[b][1,4]dioxepin derivatives and hydroxyacetimidamide analogs. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
What sets (Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N’-hydroxyacetimidamide apart is its unique combination of the benzo[b][1,4]dioxepin ring system and the hydroxyacetimidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H14N2O4/c12-11(13-14)7-17-8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6,14H,1,4-5,7H2,(H2,12,13) |
InChI Key |
DKZGGTHIFACMTJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)OC/C(=N/O)/N)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)OCC(=NO)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)


![Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate](/img/structure/B14862808.png)



![3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]](/img/structure/B14862821.png)


